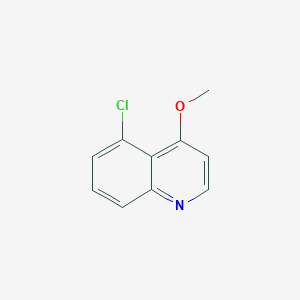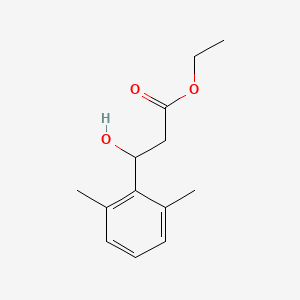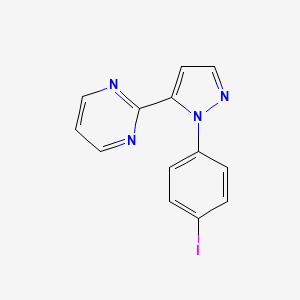
5-Chloro-4-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . Another method includes the reaction of chloro-2-nitrophenols with amino-phenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in reaction kettles. For example, a mixture of chloro-2-nitrophenols and amino-phenol is heated with hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid. The resulting product is then purified through filtration and decolorization processes .
化学反応の分析
Types of Reactions
5-Chloro-4-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, which have various applications in medicinal chemistry .
科学的研究の応用
5-Chloro-4-methoxyquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug that shares structural similarities with 5-Chloro-4-methoxyquinoline.
Quinoline: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and amodiaquine, which are primarily used as antimalarials, this compound has broader applications in medicinal chemistry and industrial processes .
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
5-chloro-4-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-5-6-12-8-4-2-3-7(11)10(8)9/h2-6H,1H3 |
InChIキー |
MDXIDDGMDYZVBF-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=NC=C1)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Chloropyrido[3,4-d]pyrimidine](/img/no-structure.png)



![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)



